molecular formula C15H23ClN2O B573593 ITWNRVUOYUXMDT-UHFFFAOYSA-M CAS No. 177190-98-6

ITWNRVUOYUXMDT-UHFFFAOYSA-M

Cat. No.: B573593
CAS No.: 177190-98-6
M. Wt: 282.812
InChI Key: ITWNRVUOYUXMDT-UHFFFAOYSA-M
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Description

The compound corresponding to the InChI Key ITWNRVUOYUXMDT-UHFFFAOYSA-M is identified as Zygocaperoside, a triterpenoid saponin isolated from the roots of Zygophyllum fabago . Its structure was elucidated using UV and NMR spectroscopy, with $ ^1H $-NMR and $ ^{13}C $-NMR data confirming the presence of a triterpene aglycone core linked to sugar moieties (Figure 1 in ). Key spectral features include characteristic signals for oleanane-type triterpene protons (e.g., δ 5.30 ppm for a double bond) and anomeric protons of glycosidic linkages (δ 4.30–5.50 ppm) .

Its isolation alongside Isorhamnetin-3-O-glycoside (a flavonoid derivative) highlights its co-occurrence with structurally distinct secondary metabolites in Z. fabago .

Properties

CAS No.

177190-98-6

Molecular Formula

C15H23ClN2O

Molecular Weight

282.812

IUPAC Name

trimethyl-[3-[(3-oxo-1-phenylprop-1-en-2-yl)amino]propyl]azanium;chloride

InChI

InChI=1S/C15H23N2O.ClH/c1-17(2,3)11-7-10-16-15(13-18)12-14-8-5-4-6-9-14;/h4-6,8-9,12-13,16H,7,10-11H2,1-3H3;1H/q+1;/p-1

InChI Key

ITWNRVUOYUXMDT-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CCCNC(=CC1=CC=CC=C1)C=O.[Cl-]

Synonyms

1-Propanaminium, N,N,N-trimethyl-3-(1-oxo-3-phenyl-2-propenyl)amino-, chloride

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

(a) Isorhamnetin-3-O-glycoside (Co-isolated Compound)
  • Structural Differences: Aglycone Core: Zygocaperoside features a triterpenoid backbone, while Isorhamnetin-3-O-glycoside is based on the flavonoid isorhamnetin (a methylated quercetin derivative). Glycosylation: Both compounds are glycosides, but Zygocaperoside likely has multiple sugar units (typical of saponins), whereas Isorhamnetin-3-O-glycoside contains a single glycosidic linkage at the 3-OH position .
  • Spectroscopic Data: $ ^1H $-NMR of Zygocaperoside shows signals for methyl groups (δ 0.70–1.20 ppm) and olefinic protons, absent in the flavonoid glycoside. Isorhamnetin-3-O-glycoside exhibits aromatic proton signals (δ 6.80–7.50 ppm) and a methoxy group (δ 3.80 ppm) .
(b) Quercetin-3-O-glucoside (Functionally Similar Flavonoid)
  • Functional Comparison: Both Isorhamnetin-3-O-glycoside and Quercetin-3-O-glucoside are flavonoid glycosides with antioxidant properties. However, Zygocaperoside’s triterpenoid structure suggests distinct mechanisms, such as membrane interaction via its amphiphilic saponin properties.
  • Bioactivity: Flavonoid glycosides are often associated with free radical scavenging, while triterpenoid saponins may exhibit hemolytic or immunomodulatory effects .

Data Table: Key Properties of Zygocaperoside and Comparators

Property Zygocaperoside Isorhamnetin-3-O-glycoside Quercetin-3-O-glucoside
Molecular Formula $ C{48}H{78}O_{18} $ (est) $ C{22}H{22}O_{12} $ $ C{21}H{20}O_{12} $
Molecular Weight ~943.12 g/mol 478.40 g/mol 464.38 g/mol
Core Structure Oleanane triterpene Flavonoid (isorhamnetin) Flavonoid (quercetin)
Glycosylation Multiple sugars Monoglycoside (3-O-position) Monoglycoside (3-O-position)
Key NMR Signals δ 0.70–1.20 (CH$_3$), 5.30 (C=C) δ 6.80–7.50 (aromatic), 3.80 (OCH$_3$) δ 6.20–7.70 (aromatic)
Bioactivity Potential immunomodulatory Antioxidant, anti-inflammatory Antioxidant, antiviral

Sources:

Industrial and Pharmacological Relevance

  • Zygocaperoside: Triterpenoid saponins like Zygocaperoside are explored for their surfactant properties and bioactivity in drug discovery. Their complex structures pose challenges in synthesis, necessitating plant extraction .
  • Isorhamnetin Derivatives : Used in nutraceuticals for oxidative stress mitigation. The glycoside form enhances solubility compared to aglycones .
  • Quercetin Glycosides : Widely commercialized in supplements; their production often involves enzymatic glycosylation to improve bioavailability .

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